molecular formula C10H10N2O B7778560 2-Amino-1-methyl-2,3-dihydroisoquinolin-3-one CAS No. 75122-66-6

2-Amino-1-methyl-2,3-dihydroisoquinolin-3-one

Cat. No.: B7778560
CAS No.: 75122-66-6
M. Wt: 174.20 g/mol
InChI Key: MNHRYJXOQUNQIN-UHFFFAOYSA-N
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Description

2-Amino-1-methyl-2,3-dihydroisoquinolin-3-one is a heterocyclic compound with the molecular formula C10H10N2O. It is a derivative of isoquinoline, featuring an amino group at the second position, a methyl group at the first position, and a carbonyl group at the third position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-methyl-2,3-dihydroisoquinolin-3-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Pictet-Spengler reaction, where an amino acid derivative reacts with an aldehyde or ketone to form the isoquinoline ring system. The reaction conditions often include acidic catalysts and controlled temperatures to ensure the desired product formation .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of laboratory-scale synthetic routes. These methods are scaled up to accommodate larger quantities, with considerations for cost-effectiveness, yield, and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-methyl-2,3-dihydroisoquinolin-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various quinoline and isoquinoline derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

2-Amino-1-methyl-2,3-dihydroisoquinolin-3-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-1-methyl-2,3-dihydroisoquinolin-3-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-1-methylisoquinoline
  • 2-Amino-3-methylisoquinoline
  • 1-Methyl-2,3-dihydroisoquinolin-3-one

Uniqueness

2-Amino-1-methyl-2,3-dihydroisoquinolin-3-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of an amino group, a methyl group, and a carbonyl group in the isoquinoline framework makes it a versatile compound for various applications .

Properties

IUPAC Name

2-amino-1-methylisoquinolin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O/c1-7-9-5-3-2-4-8(9)6-10(13)12(7)11/h2-6H,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNHRYJXOQUNQIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=CC=CC2=CC(=O)N1N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401288023
Record name 2-Amino-1-methyl-3(2H)-isoquinolinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401288023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75122-66-6
Record name 2-Amino-1-methyl-3(2H)-isoquinolinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=75122-66-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Amino-1-methyl-3(2H)-isoquinolinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401288023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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